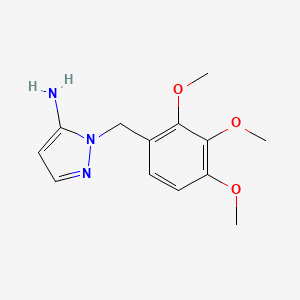![molecular formula C22H28N4O3S B2719792 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide CAS No. 2034327-94-9](/img/structure/B2719792.png)
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide is a complex organic compound that features an intricate structure comprising various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide involves several steps:
Preparation of the benzo[c][1,2,5]thiadiazol intermediate: : Starting from 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide through nitration, reduction, and diazotization processes.
Attachment to piperidinyl group: : Conducting a nucleophilic substitution reaction where the piperidine ring is introduced.
Formation of the final compound: : Acylation of the resultant compound with N-phenethylacetamide under specific reaction conditions to form the final product.
Industrial Production Methods
Large-scale production of this compound often involves the use of continuous flow reactors to enhance reaction efficiency and purity. Solvents and catalysts are optimized to minimize by-products and ensure high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily due to the presence of the amide group.
Reduction: : Specific regions, especially the nitro group, are susceptible to reduction.
Substitution: : Halogenation and other electrophilic substitution reactions are also feasible.
Common Reagents and Conditions
Oxidation: : Utilizing agents like potassium permanganate.
Reduction: : Common reagents include palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: : Using halogens or other electrophiles in the presence of suitable catalysts.
Major Products
Oxidation yields corresponding carboxylic acids or N-oxides.
Reduction may produce amines or alcohol derivatives.
Substitution leads to halogenated products or various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
This compound is highly valued in research due to its versatile properties:
Chemistry: : As a building block in organic synthesis and development of new materials.
Biology: : Potential use in studying enzyme interactions and inhibitor design.
Medicine: : Exploration as a pharmacophore in drug development, especially for its potential therapeutic properties.
Industry: : Possible applications in the production of advanced polymers or as a precursor in fine chemical synthesis.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Interaction with cellular signaling pathways, influencing biological responses.
Comparaison Avec Des Composés Similaires
Uniqueness
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide is distinct in its combination of the benzo[c][1,2,5]thiadiazol structure with the piperidinyl and N-phenethylacetamide groups, which confer unique chemical and biological properties.
Similar Compounds
2-(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)-N-phenethylacetamide: : Lacks the methyl and dioxido groups, resulting in different reactivity.
N-phenethylacetamide derivatives: : With varied substituents on the benzo[c][1,2,5]thiadiazol moiety.
Propriétés
IUPAC Name |
2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-24-20-9-5-6-10-21(20)26(30(24,28)29)19-12-15-25(16-13-19)17-22(27)23-14-11-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVMMVCEHYTEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2719711.png)


![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)


![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide](/img/structure/B2719721.png)
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2719722.png)




![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)
